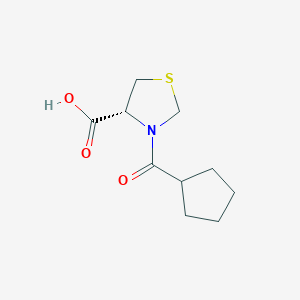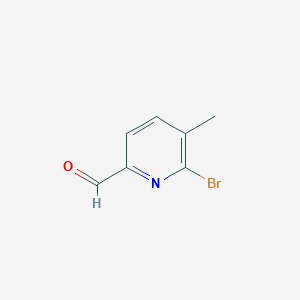
4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol
概要
説明
4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol is an organic compound with the molecular formula C10H7F3O and a molecular weight of 200.16 g/mol . It is characterized by the presence of a trifluoromethyl group, a phenyl group, and an alcohol functional group attached to a butynyl chain. This compound is often used as a versatile building block in organic synthesis due to its unique structural features .
作用機序
Mode of Action
It is known to be involved in a [3+2]-cycloaddition reaction . This process involves the addition of two molecules to form a new compound, which subsequently undergoes a [3+6]-cycloaddition with another molecule .
Biochemical Pathways
The compound is known to participate in cycloaddition reactions , which are common in organic chemistry and biochemistry. These reactions can lead to the formation of complex cyclic structures, potentially affecting various biochemical pathways.
Result of Action
It is known to participate in cycloaddition reactions , which could potentially lead to the formation of complex cyclic structures. These structures may have various effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. For 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol, the reaction was found to require milder temperature conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol typically involves the reaction of phenylacetylene with trifluoroacetaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
化学反応の分析
Types of Reactions: 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4,4,4-trifluoro-1-phenylbut-2-yn-1-one or 4,4,4-trifluoro-1-phenylbut-2-ynoic acid.
Reduction: Formation of 4,4,4-trifluoro-1-phenylbut-2-ene-1-ol or 4,4,4-trifluoro-1-phenylbutane-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated analogs of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
- 4,4,4-Trifluoro-1-phenylbut-2-ene-1-ol
- 4,4,4-Trifluoro-1-phenylbutane-1-ol
- 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one
Uniqueness: 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol is unique due to its combination of a trifluoromethyl group, a phenyl group, and an alcohol functional group attached to a butynyl chain. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
特性
IUPAC Name |
4,4,4-trifluoro-1-phenylbut-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5,9,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKZUTBIBVPCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid](/img/structure/B3377273.png)


![3-{[4-(Trifluoromethyl)phenyl]methyl}oxolane-3-carboxylic acid](/img/structure/B3377296.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B3377301.png)








